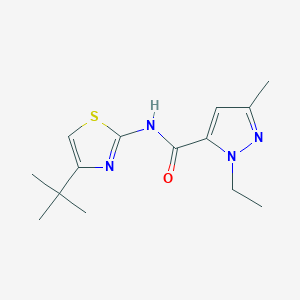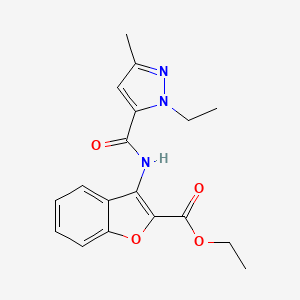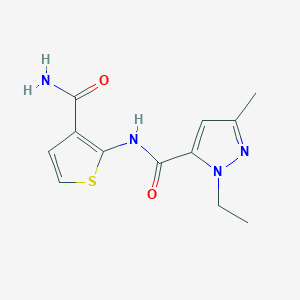
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide, also known as EPC, is a compound that is widely used in scientific research. It is a heterocyclic amide with a unique structure and properties that make it a valuable tool for many laboratory experiments.
科学的研究の応用
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide has been used in a variety of scientific research applications, including as a model compound for the study of amide synthesis, as a substrate for enzyme-catalyzed reactions, and as a tool for studying the structure and function of proteins. It has also been used to study the effects of various drugs on the human body.
作用機序
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. By inhibiting AChE, 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide can increase the amount of acetylcholine in the body, resulting in increased nerve activity.
Biochemical and Physiological Effects
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. In laboratory experiments, it has been found to increase the activity of certain enzymes, such as AChE, and to decrease the activity of others, such as acetylcholinesterase. Additionally, it has been found to increase the levels of certain hormones, such as dopamine and noradrenaline, and to reduce the levels of certain neurotransmitters, such as serotonin.
実験室実験の利点と制限
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a low toxicity, and is stable over a wide range of temperatures and pH levels. Additionally, it is relatively inexpensive and can be used in a variety of applications. However, it has several limitations as well. It is relatively unstable in the presence of light and oxygen, and its effects on the body can vary depending on the dose and duration of exposure.
将来の方向性
There are a number of potential future directions for the use of 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide in scientific research. These include the development of new methods for synthesizing the compound, the use of 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide in drug discovery and development, and the further study of its biochemical and physiological effects. Additionally, further research into the mechanism of action of 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide could lead to the discovery of new therapeutic uses for the compound. Finally, the use of 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide in combination with other drugs could lead to the development of new treatments for a variety of diseases and conditions.
合成法
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide can be synthesized from a variety of starting materials, including 4-nitrobenzaldehyde, ethyl 2-methanesulfonate, and 1-ethyl-1H-pyrazole-5-carboxylic acid. This synthesis is typically performed in an aqueous medium and involves a series of reactions that include condensation, hydrolysis, and cyclization. The product is then purified by recrystallization.
特性
IUPAC Name |
2-ethyl-N-(2-methylsulfonylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-3-16-11(8-9-14-16)13(17)15-10-6-4-5-7-12(10)20(2,18)19/h4-9H,3H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSFQXWCHLZEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=CC=C2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanoyl}piperidine-4-carboxamide](/img/structure/B6537109.png)
![3-(4-chlorobenzenesulfonyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6537130.png)

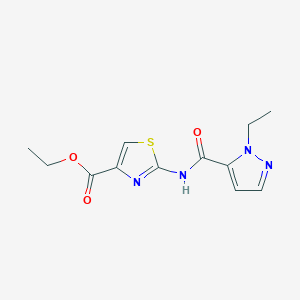
![1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537145.png)
![ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6537157.png)

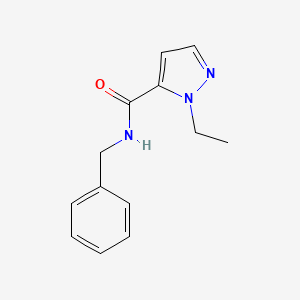
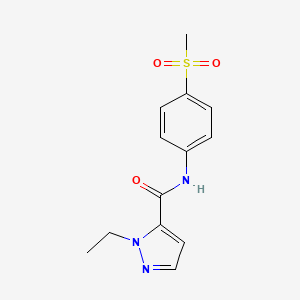
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537192.png)
